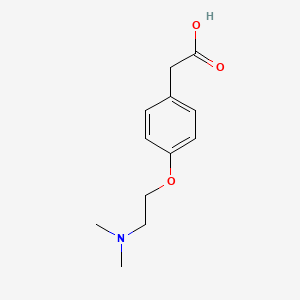![molecular formula C13H16Cl2N2O3 B12074641 Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)
Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 2-(chlorométhyl)-1-(2-méthoxyéthyl)-1H-benzo[d]imidazole-6-carboxylate de méthyle est un composé organique complexe avec une structure unique qui comprend un noyau benzimidazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 2-(chlorométhyl)-1-(2-méthoxyéthyl)-1H-benzo[d]imidazole-6-carboxylate de méthyle implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Les étapes clés comprennent:
Formation du noyau benzimidazole : Ceci est généralement obtenu par condensation de l'o-phénylènediamine avec un dérivé d'acide carboxylique approprié.
Introduction du groupe chlorométhyle : Cette étape implique la chlorométhylation du cycle benzimidazole, souvent en utilisant de l'éther méthylique chlorométhylique ou des réactifs similaires.
Addition du groupe méthoxyéthyle : Ceci peut être fait par des réactions d'alkylation, où le dérivé benzimidazole est traité avec des halogénures de 2-méthoxyéthyle en conditions basiques.
Estérification : La dernière étape implique l'estérification du groupe acide carboxylique pour former l'ester méthylique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs, des conditions de réaction contrôlées et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 2-(chlorométhyl)-1-(2-méthoxyéthyl)-1H-benzo[d]imidazole-6-carboxylate de méthyle peut subir diverses réactions chimiques, notamment:
Réactions de substitution : Le groupe chlorométhyle peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Oxydation et réduction : Le noyau benzimidazole peut subir des réactions d'oxydation et de réduction, modifiant ses propriétés électroniques.
Hydrolyse : Le groupe ester peut être hydrolysé en conditions acides ou basiques pour produire l'acide carboxylique correspondant.
Réactifs et conditions courantes
Substitution nucléophile : Les réactifs courants comprennent des nucléophiles tels que les amines, les thiols et les alcools.
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Hydrolyse : Des solutions aqueuses acides ou basiques sont utilisées pour les réactions d'hydrolyse.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire une variété de dérivés benzimidazole substitués, tandis que l'hydrolyse produira l'acide carboxylique correspondant.
Applications De Recherche Scientifique
Le chlorhydrate de 2-(chlorométhyl)-1-(2-méthoxyéthyl)-1H-benzo[d]imidazole-6-carboxylate de méthyle a plusieurs applications en recherche scientifique:
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, y compris leurs propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique et son rôle dans le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 2-(chlorométhyl)-1-(2-méthoxyéthyl)-1H-benzo[d]imidazole-6-carboxylate de méthyle implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe chlorométhyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, modifiant potentiellement leur fonction. Le noyau benzimidazole peut interagir avec diverses voies biologiques, influençant les processus cellulaires.
Mécanisme D'action
The mechanism of action of Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzimidazole core can interact with various biological pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de 2-chlorométhyl-3,4-diméthoxypyridine
- Chlorhydrate de 2-chlorométhyl-4-méthoxy-3,5-diméthylpyridine
Comparaison
Comparé à des composés similaires, le chlorhydrate de 2-(chlorométhyl)-1-(2-méthoxyéthyl)-1H-benzo[d]imidazole-6-carboxylate de méthyle est unique en raison de son motif de substitution spécifique et de la présence de groupes chlorométhyle et méthoxyéthyle. Cette structure unique confère des propriétés chimiques et biologiques distinctes, en faisant un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C13H16Cl2N2O3 |
|---|---|
Poids moléculaire |
319.18 g/mol |
Nom IUPAC |
methyl 2-(chloromethyl)-3-(2-methoxyethyl)benzimidazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H15ClN2O3.ClH/c1-18-6-5-16-11-7-9(13(17)19-2)3-4-10(11)15-12(16)8-14;/h3-4,7H,5-6,8H2,1-2H3;1H |
Clé InChI |
WZSLHFLUNJMFSS-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C2=C(C=CC(=C2)C(=O)OC)N=C1CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12074561.png)






![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)

![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)
![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)



